molecular formula C7H13NO5S B12315140 1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans

1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans

Cat. No.: B12315140
M. Wt: 223.25 g/mol
InChI Key: AFXVTCSUHUTPQJ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structural features, including a methanesulfonyl group and a methoxy group attached to a pyrrolidine ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans can be compared with other similar compounds, such as:

    1-Methanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and applications.

    1-Methanesulfonyl-4-aminopyrrolidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H13NO5S

Molecular Weight

223.25 g/mol

IUPAC Name

(2R,4S)-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

AFXVTCSUHUTPQJ-NTSWFWBYSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](N(C1)S(=O)(=O)C)C(=O)O

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

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